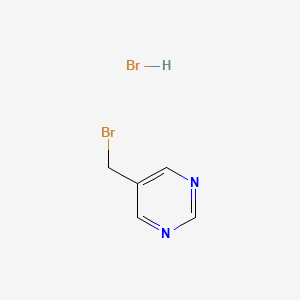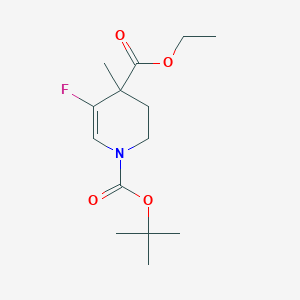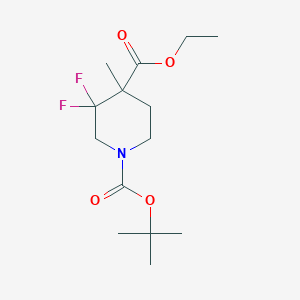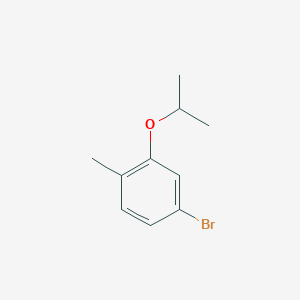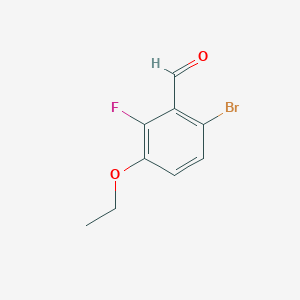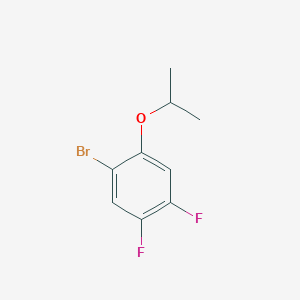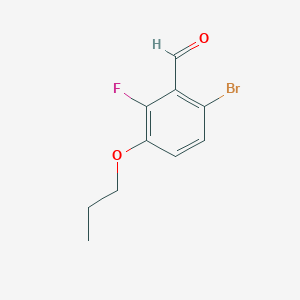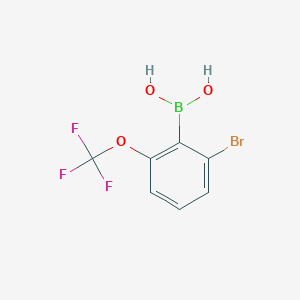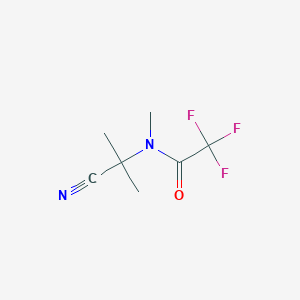
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide
描述
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide is an organic compound with the molecular formula C7H9F3N2O
作用机制
- Overall, the compound’s interaction with cathepsin S affects immune responses and antigen presentation .
- The inhibition of cathepsin S may also affect other cellular processes involving this enzyme, such as protein turnover and tissue remodeling .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been shown to interact with aminopropiophenone, a compound used in the treatment of depression . The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it has been observed to impact cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, leading to inhibition or activation of their functions. This binding can result in changes in the conformation of the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in alterations in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism. Toxic or adverse effects have been observed at high doses, including respiratory irritation and serious eye irritation . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic purposes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it has been shown to interact with aminopropiophenone, influencing its metabolic pathway and therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its subcellular destinations . This localization can influence the compound’s interactions with biomolecules and its overall biochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide typically involves the reaction of appropriate amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of materials and chemicals with specific properties.
相似化合物的比较
Similar Compounds
2-(1-Cyano-1-methylethyl)azocarboxamide: This compound is similar in structure and is used as a radical initiator in polymerization.
N-(1-Cyano-1-methylethyl)isobutyramide: Another structurally related compound with applications in scientific research.
Uniqueness
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desirable.
属性
IUPAC Name |
N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLRBWDDLZQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


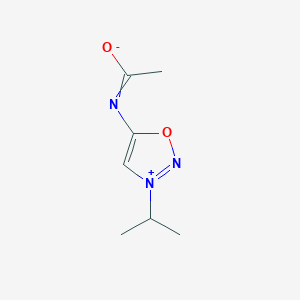
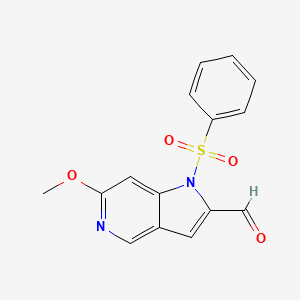

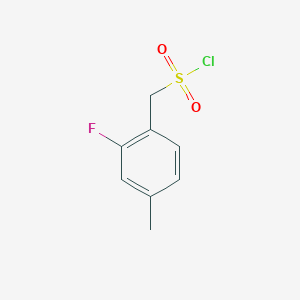
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)
